molecular formula C12H11N3O2 B1529273 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1375474-58-0

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B1529273
CAS No.: 1375474-58-0
M. Wt: 229.23 g/mol
InChI Key: VWESYESHZREAFH-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is a high-purity chemical intermediate designed for pharmaceutical and agrochemical research. This compound features a 1,2,4-triazole heterocycle, a scaffold widely recognized for its significant and broad-spectrum biological activities . The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for other heterocycles to optimize pharmacokinetic properties and potency in drug candidates . Researchers value this compound as a versatile precursor for generating novel chemical entities. Its molecular structure incorporates a benzoic acid moiety, facilitating further derivatization into amides or esters, and a cyclopropyl group, which can influence metabolic stability and receptor binding. The core 1,2,4-triazole ring is associated with diverse pharmacological actions, including antimicrobial , antifungal , anticonvulsant , anti-inflammatory , and anticancer effects . This makes the compound particularly valuable in hit-to-lead optimization campaigns aimed at developing new therapeutic agents. Its potential mechanism of action, inferred from related triazole compounds, may involve the inhibition of key enzymes in pathogenic fungi or the modulation of central nervous system receptors . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWESYESHZREAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Triazole Intermediate

A key step is the synthesis of the 3-cyclopropyl-1H-1,2,4-triazole ring. Common methods include:

  • Reacting hydrazine derivatives with suitable nitrile or amidine precursors that bear the cyclopropyl group.
  • Using dialkyl N-cyanoimido(dithio)carbonate or related reagents to cyclize and form the 1,2,4-triazole ring system with the cyclopropyl substituent attached at the 3-position.

Coupling with 4-Hydrazinobenzoic Acid

The 1,2,4-triazole intermediate is then reacted with 4-hydrazinobenzoic acid to form the target compound. This step often proceeds via:

  • Condensation reactions under reflux in ethanol or other suitable solvents.
  • Reaction times typically range from 24 to 36 hours to ensure complete conversion.

Purification Protocols

Purification is critical due to potential impurities such as unreacted starting materials, side products, or toxic contaminants.

  • Crystallization from ethanol or methanol is a common method.
  • Additional purification may involve treatment with aqueous bases, filtration, extraction with immiscible solvents, and recrystallization to improve purity, color, and reduce toxic impurities.
  • Use of polar aprotic solvents followed by anti-solvent precipitation has also been reported to yield highly pure material.

Research Findings and Analytical Data

Characterization Techniques

  • NMR Spectroscopy : The presence of the benzoic acid moiety is confirmed by characteristic ortho doublets in the aromatic region (δ 7.6–8.2 ppm) and a singlet for the carboxylic acid proton at around δ 13.1 ppm in ^1H NMR. The 1,2,4-triazole ring carbons appear as highly deshielded signals in ^13C NMR.
  • Mass Spectrometry : Confirms molecular weight consistent with this compound (229.23 g/mol).
  • Melting Point : Typically observed in the range of 264–265°C for related triazole-benzoic acid hybrids.

Yield and Purity

  • Yields for the key triazole-benzoic acid hybrids are generally good, often exceeding 70%.
  • Purification steps significantly improve the purity, reducing toxic impurities and improving residue on ignition and color quality.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Synthesis of 3-cyclopropyl-1,2,4-triazole Reaction of hydrazine derivatives with dialkyl N-cyanoimido(dithio)carbonate or similar Formation of triazole intermediate
2 Condensation with 4-hydrazinobenzoic acid Reflux in ethanol, 24–36 hours Formation of target this compound
3 Purification Crystallization, aqueous base treatment, filtration, solvent extraction High purity compound with improved color and reduced toxic impurities

Comparative Insights from Related Compounds

The synthetic approach aligns with methods used for other 1,2,4-triazole benzoic acid derivatives, such as deferasirox, which also involve:

  • Formation of a 1,2,4-triazole ring.
  • Coupling with 4-hydrazinobenzoic acid.
  • Multi-step purification to ensure pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid or triazole ring .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid. For instance, derivatives of this compound have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 μM depending on the specific derivative tested . The presence of the cyclopropyl group in the triazole structure enhances its interaction with bacterial targets.

Antifungal Properties

The triazole moiety is also known for its antifungal activity. Compounds similar to this compound have been evaluated for their effectiveness against various fungal strains. The triazole ring disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, thus showcasing potential therapeutic applications in treating fungal infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or benzoic acid moieties can lead to significant changes in biological activity. For instance, the introduction of different alkyl or aryl groups can enhance antibacterial potency while minimizing toxicity .

Polymer Chemistry

In addition to its biological applications, this compound can serve as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially leading to materials with improved mechanical and thermal properties.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity StudyDemonstrated MIC values ranging from 10.1 to 438.0 μM against Staphylococcus aureus; compounds showed bactericidal effects .
SAR AnalysisIdentified optimal substituents that enhance antibacterial activity while reducing toxicity; highlighted importance of cyclopropane moiety .
Synthesis TechniquesDeveloped efficient synthetic routes for producing derivatives with high yields (up to 98%) .

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation by inducing apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent on Triazole Key Functional Group Molecular Formula Molecular Weight Key Properties/Applications
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid (Target) Cyclopropyl Benzoic acid (-COOH) C₁₂H₁₁N₃O₂* ~245.24* High polarity, potential drug scaffold
4-(1H-1,2,4-Triazol-5-yl)benzoic acid H Benzoic acid (-COOH) C₉H₇N₃O₂ 189.17 Pharmaceutical intermediate; H302/H315 hazards
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Phenyl Piperidine (amine salt) C₁₃H₁₇ClN₄ 264.75 Lipophilic; irritant (IRRITANT)
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl Cyclopropyl Methanamine (-CH₂NH₂·HCl) C₆H₁₁ClN₄ 174.63 Building block for drug synthesis
3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine Benzylsulfanyl Amine (-NH₂) C₉H₁₀N₄S 206.27 Antifungal/antibacterial activity

*Estimated based on structural similarity to and cyclopropyl mass contribution.

Key Comparisons

Functional Group Impact: The benzoic acid group in the target compound increases polarity and aqueous solubility compared to amine or piperidine derivatives (e.g., ). This makes it suitable for applications requiring ionic interactions, such as enzyme inhibition . Cyclopropyl vs.

Physicochemical Properties :

  • Solubility : Benzoic acid derivatives (target, ) are likely less soluble in organic solvents than hydrochloride salts (e.g., ), but more soluble in aqueous basic conditions due to deprotonation of -COOH.
  • Stability : Cyclopropyl’s strained ring may enhance stability against oxidative metabolism compared to linear alkyl chains (e.g., methanamine in ) .

Biological Activity :

  • Triazole rings are associated with antimicrobial and antifungal properties . The target compound’s benzoic acid group could enhance binding to target proteins (e.g., via hydrogen bonding), similar to 4-(1H-1,2,4-triazol-5-yl)benzoic acid .
  • Piperidine derivatives (e.g., ) may exhibit improved blood-brain barrier penetration due to amine protonation, whereas benzoic acid derivatives are more likely to remain in peripheral tissues.

Safety Profiles :

  • Benzoic acid analogs (e.g., ) carry warnings for dermal/ocular irritation (H315/H319) and toxicity if swallowed (H302). Hydrochloride salts (e.g., ) are typically irritants (IRRITANT classification) .

Biological Activity

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2 with a molecular weight of 231.25 g/mol. Its structural features include a triazole ring and a benzoic acid moiety, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A study evaluated various triazole benzoic acid hybrids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that some derivatives exhibited potent inhibitory activities , with IC50 values ranging from 15.6 to 23.9 µM , comparable to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
This compoundMCF-715.6Doxorubicin19.7
This compoundHCT-11623.9Doxorubicin22.6

The study also found that compounds such as 2 and 14 induced apoptosis in MCF-7 cells, suggesting a mechanism for their anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown significant antimicrobial activity . A recent investigation into various triazole derivatives revealed that certain compounds demonstrated effective inhibition against bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µM)MBC (µM)MBC/MIC Ratio
This compound62.4124.82
Ciprofloxacin4.79.62

The ratio indicates the effectiveness of the compound in inhibiting bacterial growth compared to established antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study focused on the synthesis of various triazole derivatives and their biological evaluations highlighted the importance of structural modifications in enhancing biological activity. The introduction of cyclopropyl groups was found to improve both anticancer and antimicrobial properties significantly .

In Vivo Studies

While most evaluations have been conducted in vitro, preliminary in vivo studies are required to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models.

Q & A

Q. What are the optimized synthetic routes for 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis is efficient for triazole derivatives, reducing reaction time and improving regioselectivity . Alternatively, refluxing with appropriate precursors (e.g., cyclopropyl hydrazines and benzoic acid derivatives) in ethanol/acetic acid under controlled pH can yield the compound . Optimize stoichiometry and solvent polarity (e.g., DMF for cyclocondensation) to minimize side products. Monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Use FTIR to confirm functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹) and NMR (¹H/¹³C) to resolve cyclopropyl and triazole protons . X-ray diffraction (XRD) is critical for confirming the spatial arrangement of the triazole and cyclopropyl groups, as demonstrated in structurally similar triazolyl-benzoic acid derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC to track degradation products. For example, incubate the compound in buffers (pH 1–13) at 40°C for 72 hours . Thermal gravimetric analysis (TGA) can determine decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Perform comparative assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate results with orthogonal methods, such as enzymatic inhibition assays vs. cell-based viability tests . Analyze discrepancies in light of structural analogs; for example, substituent positioning on the triazole ring significantly impacts activity .

Q. How can computational modeling predict structure-activity relationships (SAR) for enzyme inhibition?

  • Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the triazole and benzoic acid moieties, which correlate with binding affinity . Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes like α-glucosidase or cytochrome P450, identifying key residues (e.g., hydrogen bonds with Glu304 in α-glucosidase) .

Q. What are the challenges in designing derivatives to improve pharmacokinetic properties?

  • Methodology : Modify the cyclopropyl group to enhance lipophilicity (logP) without compromising metabolic stability. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoic acid to reduce plasma protein binding . Evaluate bioavailability via in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies in rodent models .

Q. How does the compound interact with metalloenzymes, and what are the implications for catalytic inhibition?

  • Methodology : Use UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to study metal chelation (e.g., Zn²⁺ or Fe³⁺). Compare inhibition constants (Kᵢ) with control compounds lacking the triazole moiety. Structural analogs show triazole nitrogen atoms coordinate metals, disrupting enzymatic active sites .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference biological activity with physicochemical properties (e.g., solubility, logD) to identify confounding variables .
  • Experimental Design : For SAR studies, prioritize substituents at the triazole 3-position (cyclopropyl) and benzoic acid para-position, as these regions dominate target interactions .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid
Reactant of Route 2
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.